molecular formula C16H14N4O2S B6530255 N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019097-03-0

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6530255
CAS No.: 1019097-03-0
M. Wt: 326.4 g/mol
InChI Key: VBWHYZQJHPLSFA-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that makes it suitable for various scientific research applications

Preparation Methods

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the formation of the thiophene ring, the introduction of the carbamoyl and phenyl groups, and the final coupling with the pyrazole ring. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

  • N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-chlorothiophene-2-carboxamide
  • N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-20-12(7-8-18-20)15(22)19-16-11(14(17)21)9-13(23-16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWHYZQJHPLSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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